(R)-UT-155

Description

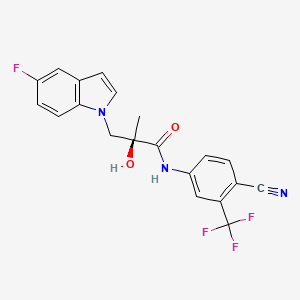

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSAYQVTXBMPRF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401118315 | |

| Record name | (αR)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-5-fluoro-α-hydroxy-α-methyl-1H-indole-1-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031161-54-1 | |

| Record name | (αR)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-5-fluoro-α-hydroxy-α-methyl-1H-indole-1-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031161-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-5-fluoro-α-hydroxy-α-methyl-1H-indole-1-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-UT-155 Mechanism of Action in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-UT-155 is a novel selective androgen receptor (AR) degrader (SARD) that represents a promising therapeutic strategy for prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC) where resistance to conventional anti-androgen therapies is prevalent. Unlike traditional AR antagonists that target the ligand-binding domain (LBD), this compound selectively binds to the N-terminal activation function-1 (AF-1) domain of the AR. This unique mechanism of action leads to the proteasome-mediated degradation of both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are key drivers of resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and preclinical evidence of its anti-cancer activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer growth and progression.[1] Current therapeutic strategies for advanced prostate cancer primarily involve androgen deprivation therapy (ADT) and second-generation anti-androgens that target the AR LBD.[2] However, the emergence of resistance, often mediated by AR mutations, amplification, or the expression of AR-Vs, remains a significant clinical challenge.[2] AR-Vs, which lack the LBD, are constitutively active and render LBD-targeting therapies ineffective.

This compound is the R-enantiomer of UT-155, a small molecule identified as a potent SARD. By targeting the AF-1 domain, this compound offers a distinct advantage over existing therapies by inducing the degradation of both full-length AR and AR-Vs, thereby overcoming a major mechanism of drug resistance.

Mechanism of Action

The primary mechanism of action of this compound involves its direct binding to the AF-1 domain of the androgen receptor, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.

Binding to the AR Activation Function-1 (AF-1) Domain

This compound selectively binds to the AF-1 domain located in the N-terminus of the androgen receptor. This interaction is distinct from that of conventional anti-androgens which bind to the C-terminal LBD. The AF-1 domain is crucial for the transcriptional activity of both full-length AR and AR splice variants.

Proteasome-Mediated Degradation

Following the binding of this compound to the AF-1 domain, the AR protein is targeted for degradation via the ubiquitin-proteasome pathway. This is evidenced by studies showing that proteasome inhibitors, such as bortezomib, can rescue the this compound-induced degradation of AR. This degradation occurs for both the full-length AR and AR-Vs, effectively reducing the total cellular pool of these critical oncoproteins.

Downstream Signaling Effects

The degradation of AR and AR-Vs by this compound leads to the inhibition of AR-mediated signaling pathways, resulting in reduced expression of AR target genes and subsequent anti-proliferative and pro-apoptotic effects in prostate cancer cells.

Inhibition of AR Target Gene Expression

This compound treatment leads to a significant reduction in the mRNA and protein levels of well-established AR target genes, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and FK506-binding protein 5 (FKBP5). This demonstrates the functional consequence of AR degradation on its transcriptional activity.

Effects on Cell Proliferation, Cell Cycle, and Apoptosis

By abrogating AR signaling, this compound inhibits the proliferation of prostate cancer cells. While specific studies on this compound's effect on cell cycle and apoptosis are limited, the degradation of AR, a key regulator of cell cycle progression and survival, is expected to induce cell cycle arrest and apoptosis in prostate cancer cells.

References

(R)-UT-155: A Technical Guide to a Novel Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-UT-155 is a selective androgen receptor degrader (SARD), a compound designed to not only block the function of the androgen receptor (AR) but also to promote its degradation. It is the R-enantiomer of the more broadly studied compound UT-155. Unlike its S-isomer, which binds to both the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, this compound selectively targets the NTD, specifically the activation function-1 (AF-1) region. This distinct mechanism of action makes it a molecule of interest in the context of castration-resistant prostate cancer (CRPC), particularly in cases where resistance to traditional anti-androgen therapies has developed. This guide provides an in-depth technical overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.

Mechanism of Action

This compound exerts its effects by binding to the AF-1 region within the N-terminal domain of the androgen receptor. This interaction is thought to induce a conformational change in the AR protein, marking it for degradation by the cellular machinery. The primary pathway for this degradation is the ubiquitin-proteasome system. While the specific E3 ubiquitin ligase responsible for mediating the ubiquitination of the AR in response to this compound has not been definitively identified in the available literature, the process is confirmed to be proteasome-dependent. This targeted degradation of the AR leads to a reduction in the total cellular levels of the receptor, thereby inhibiting downstream androgen signaling and impeding the growth of androgen-dependent cancer cells.

Signaling Pathway

The proposed signaling pathway for this compound-mediated androgen receptor degradation is depicted below. This compound binds to the AF-1 region of the AR's N-terminal domain. This binding event is hypothesized to recruit an E3 ubiquitin ligase, which then polyubiquitinates the AR. The polyubiquitinated AR is subsequently recognized and degraded by the 26S proteasome.

Caption: Proposed mechanism of this compound-induced androgen receptor degradation.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, which often describes it as "less active" than its S-isomer, the following table summarizes the available data for the related compound UT-155 to provide context. Further research is required to definitively quantify the binding affinity and degradation potency of the (R)-enantiomer.

| Compound | Target | Assay | Value | Reference |

| UT-155 | Androgen Receptor LBD | Radioligand Binding Assay (Ki) | 267 nM | [1] |

| UT-155 | Androgen Receptor | AR Transactivation Assay (IC50) | 85 nM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of androgen receptor degraders like this compound.

Androgen Receptor Degradation Assay (Western Blot)

Objective: To determine the ability of this compound to induce the degradation of the androgen receptor in a cellular context.

Workflow:

Caption: Workflow for Western blot analysis of AR degradation.

Methodology:

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for different time points. To confirm proteasome-dependent degradation, a set of cells is co-treated with a proteasome inhibitor (e.g., 10 µM bortezomib).

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor (e.g., anti-AR N-20). A primary antibody for a loading control (e.g., anti-actin) is also used. Following incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the AR and loading control bands is quantified using densitometry software. The level of AR is normalized to the loading control to determine the relative decrease in AR protein levels.

In Vitro Ubiquitination Assay

Objective: To determine if this compound directly promotes the ubiquitination of the androgen receptor.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified androgen receptor protein.

-

Treatment: this compound or vehicle control is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.

-

Analysis: The reaction products are then analyzed by SDS-PAGE and Western blotting using an anti-ubiquitin antibody and an anti-AR antibody to detect polyubiquitinated AR.

Conclusion

This compound represents a promising therapeutic agent for castration-resistant prostate cancer due to its unique mechanism of action involving the targeted degradation of the androgen receptor through its interaction with the N-terminal domain. While further research is needed to fully elucidate the specific molecular players involved, such as the E3 ubiquitin ligase, and to quantify its activity in comparison to its S-enantiomer, the existing data strongly support its potential as a next-generation anti-androgen therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SARDs.

References

(R)-UT-155: A Selective Androgen Receptor Degrader Targeting the N-Terminal Domain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-UT-155 is a novel small molecule selective androgen receptor degrader (SARD) that offers a distinct and promising mechanism for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor (AR) antagonists that target the ligand-binding domain (LBD), this compound selectively binds to the N-terminal activation function-1 (AF-1) domain of the AR. This unique interaction leads to the degradation of both full-length AR and critically, AR splice variants (AR-SVs) that lack the LBD and are a common mechanism of resistance to current therapies. This guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols for its characterization.

Introduction to this compound

The androgen receptor is a key driver of prostate cancer progression. While androgen deprivation therapy and AR antagonists are initially effective, the disease often progresses to CRPC, frequently driven by the emergence of AR splice variants, such as AR-V7, which are constitutively active and lack the LBD targeted by most current drugs.

This compound represents a significant advancement in targeting the AR. As the R-enantiomer of UT-155, it has been shown to selectively engage the AF-1 domain of the AR, a region not targeted by LBD-binding antagonists. This interaction induces the degradation of the AR protein through the ubiquitin-proteasome pathway, effectively eliminating both wild-type AR and AR-SVs. This dual action makes this compound a compelling candidate for overcoming resistance to existing anti-androgen therapies.

Chemical Properties and Structure

This compound is a complex small molecule with the following chemical characteristics:

| Property | Value |

| IUPAC Name | (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide[1] |

| CAS Number | 2031161-54-1[1] |

| Molecular Formula | C₂₀H₁₅F₄N₃O₂[1] |

| Molecular Weight | 405.35 g/mol [1] |

| SMILES | O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)--INVALID-LINK--(O)CN2C=CC3=C2C=CC(F)=C3[1] |

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Mechanism of Action: Targeting the AR AF-1 Domain for Degradation

The primary mechanism of action of this compound is the induction of androgen receptor degradation. This process is initiated by the selective binding of this compound to the activation function-1 (AF-1) domain located in the N-terminal region of the AR.

Caption: this compound induced AR degradation pathway.

Upon binding of this compound to the AF-1 domain, a conformational change is induced in the AR protein, marking it for recognition by the cellular protein degradation machinery. The tagged AR is then polyubiquitinated by a cascade of enzymatic reactions involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. The polyubiquitinated AR is subsequently recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of both full-length and splice variant AR.

Quantitative Data

The following tables summarize the available quantitative data for UT-155 and related compounds. It is important to note that specific DC₅₀ values for this compound across a range of prostate cancer cell lines are not widely available in the public domain. The data for UT-155 (racemic mixture) and other relevant compounds are provided for context.

Table 1: Binding Affinity and Inhibitory Concentrations of UT-155

| Compound | Target | Assay | Value | Cell Line | Reference |

| UT-155 | AR-LBD | Ki | 267 nM | - | [2][3] |

| UT-155 | AR Transactivation | IC₅₀ | 85 nM | HEK293 | [2] |

| This compound | AR Transactivation | IC₅₀ | 0.598 µM | HEK293 | [4] |

Table 2: Antiproliferative Activity of UT-155 in Prostate Cancer Cell Lines

| Cell Line | AR Status | IC₅₀ (UT-155) | Reference |

| LNCaP | AR+ (mutant) | ~1 µM | [5] |

| 22Rv1 | AR+, AR-V7+ | ~1 µM | [5] |

Note: Further studies are required to determine the specific DC₅₀ values for this compound in various prostate cancer cell lines to fully characterize its degradation potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Androgen Receptor Degradation Assay (Western Blot)

This protocol details the assessment of AR protein degradation in prostate cancer cells following treatment with this compound.

Caption: Workflow for AR degradation Western blot.

Methodology:

-

Cell Culture: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for different time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminal domain of the androgen receptor overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize the AR signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of AR degradation.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol describes how to measure the effect of this compound on the transcriptional activity of the androgen receptor.

Caption: Workflow for AR luciferase reporter assay.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or PC-3) with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). A co-transfected Renilla luciferase plasmid can be used for normalization.

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.

-

Treatment: Treat the cells with a range of concentrations of this compound in the presence of a known AR agonist (e.g., dihydrotestosterone - DHT, or the synthetic androgen R1881).

-

Cell Lysis: After the incubation period (typically 24-48 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure its luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the percentage of inhibition of AR transcriptional activity by this compound compared to the agonist-only control.

Synthesis of this compound

Conclusion and Future Directions

This compound is a promising selective androgen receptor degrader with a novel mechanism of action that addresses a key challenge in the treatment of castration-resistant prostate cancer. Its ability to degrade both full-length and splice-variant forms of the androgen receptor by targeting the AF-1 domain provides a strong rationale for its continued development.

Future research should focus on:

-

Determining the precise DC₅₀ values of this compound in a panel of prostate cancer cell lines to quantify its degradation potency.

-

Elucidating the specific E3 ligase(s) involved in the this compound-mediated degradation of the androgen receptor.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in preclinical models of CRPC.

The unique therapeutic potential of this compound warrants further investigation to establish its clinical utility in overcoming resistance to current androgen-targeted therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(R)-UT-155: A Novel Androgen Receptor AF-1 Domain Antagonist for Castration-Resistant Prostate Cancer

(R)-UT-155 is a first-in-class selective androgen receptor (AR) degrader (SARD) that uniquely targets the N-terminal Activation Function-1 (AF-1) domain of the androgen receptor. This technical whitepaper provides an in-depth overview of this compound, its mechanism of action, and its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC), including forms driven by AR splice variants (AR-SVs) like AR-V7.

Executive Summary

Prostate cancer is a leading cause of cancer-related death in men, and its progression to a castration-resistant state, often driven by mutations or splice variants of the androgen receptor, presents a significant therapeutic challenge. This compound emerges as a promising therapeutic candidate by targeting the AF-1 domain of the AR, a region previously considered "undruggable." Unlike current antiandrogen therapies that target the ligand-binding domain (LBD), this compound effectively inhibits and degrades both full-length AR and its splice variants that lack the LBD. This dual mechanism of antagonism and degradation offers a novel strategy to overcome resistance to existing treatments.

Mechanism of Action

This compound and its racemic mixture, UT-155, exhibit a unique pharmacological profile. While UT-155 binds to both the AF-1 domain and the LBD of the AR, further studies revealed that the (R)-enantiomer, this compound, selectively binds to the AF-1 domain and does not interact with the LBD[1][2][3]. This selective targeting of the AF-1 domain is crucial for its activity against AR splice variants, which often lack the LBD and are therefore resistant to conventional antiandrogens[4].

The binding of this compound to the AF-1 domain, specifically between amino acids 244 and 360, induces a conformational change in the AR protein, leading to its degradation[1][5]. This degradation occurs through the ubiquitin-proteasome pathway[4][5]. By promoting the degradation of both wild-type AR and its splice variants, this compound effectively reduces the total pool of active AR in the cell, thereby inhibiting downstream signaling pathways that drive prostate cancer growth.

Signaling Pathway Diagram

Caption: Signaling pathway of androgen receptor and the inhibitory mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data for UT-155 and its enantiomers.

Table 1: Binding Affinity and Inhibitory Potency of UT-155

| Compound | Target | Assay Type | Value | Reference |

| UT-155 | AR-LBD | Radioligand Binding (3H-mibolerone) | Ki = 267 nM | [5][6][7] |

| UT-69 | AR-LBD | Radioligand Binding (3H-mibolerone) | Ki = 78 nM | [5] |

| Enzalutamide | AR-LBD | Radioligand Binding (3H-mibolerone) | Ki > 1000 nM | [5] |

| Apalutamide | AR-LBD | Radioligand Binding (3H-mibolerone) | Ki > 1000 nM | [5] |

| Galeterone | AR-LBD | Radioligand Binding (3H-mibolerone) | Ki > 1000 nM | [5] |

| UT-155 | AR Transactivation (HEK-293 cells) | Luciferase Assay | IC50 ≈ 10-100 nM | [5][6] |

| Enzalutamide | AR Transactivation (HEK-293 cells) | Luciferase Assay | IC50 (6-10 fold higher than UT-155) | [6][7] |

Table 2: Effect of UT-155 on AR Target Gene Expression in LNCaP Cells

| Compound | Target Gene | Concentration for Inhibition | Fold Potency vs. Enzalutamide | Reference |

| UT-155 | PSA | 10 - 100 nM | 5-10 fold better | [6] |

| UT-155 | FKBP5 | 10 - 100 nM | 5-10 fold better | [6] |

Table 3: In Vivo Antitumor Activity of UT-155

| Cell Line Xenograft | Compound | Dose | Tumor Growth Inhibition | Reference |

| 22RV1 | UT-155 | Not specified | 53% | [6] |

| 22RV1 | Enzalutamide | Not specified | No effect | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of compounds to the AR ligand-binding domain (LBD).

-

Materials: Purified GST-tagged human AR-LBD protein, 3H-mibolerone (radioligand), test compounds (UT-155, UT-69, enzalutamide, etc.).

-

Procedure:

-

Incubate a constant concentration of purified GST-AR-LBD with 1 nM 3H-mibolerone.

-

Add increasing concentrations of the test compound to compete for binding.

-

After incubation, separate the protein-bound radioligand from the free radioligand.

-

Measure the radioactivity of the protein-bound fraction.

-

Calculate the Ki value, which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

-

AR Transactivation Assay

-

Objective: To measure the ability of compounds to inhibit AR-mediated gene transcription.

-

Materials: HEK-293 cells, human AR cDNA, a luciferase reporter plasmid under the control of an androgen-responsive element (e.g., GRE-LUC), a Renilla luciferase plasmid for normalization (e.g., CMV-renilla LUC), R1881 (a synthetic androgen), and test compounds.

-

Procedure:

-

Co-transfect HEK-293 cells with the AR cDNA, GRE-LUC, and CMV-renilla LUC plasmids.

-

After 24 hours, treat the cells with a constant concentration of R1881 (e.g., 0.1 nM) and varying concentrations of the test compound.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal AR transactivation.

-

Western Blotting for AR Degradation

-

Objective: To assess the effect of compounds on AR protein levels.

-

Materials: Prostate cancer cell lines (e.g., LNCaP, 22RV1), test compounds, cycloheximide (protein synthesis inhibitor), antibodies against AR and a loading control (e.g., actin).

-

Procedure:

-

Culture prostate cancer cells and treat them with the test compound for various time points.

-

To confirm degradation, co-treat cells with the test compound and a proteasome inhibitor (e.g., bortezomib or MG-132) or a protein synthesis inhibitor (cycloheximide).

-

Harvest the cells and lyse them to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against AR and the loading control, followed by secondary antibodies conjugated to a detection enzyme.

-

Visualize the protein bands and quantify their intensity to determine the relative AR protein levels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the direct binding of UT-155 to the AR-AF1 domain.

-

Materials: Purified AR-AF1 protein (or fragments), UT-155, deuterated solvents (e.g., d6-DMSO).

-

Procedure:

-

Steady-State Fluorescence Emission Spectra: Pre-incubate purified AR-AF1 protein with UT-155 and measure the steady-state fluorescence to observe changes indicating binding.

-

1D 1H NMR: Dissolve UT-155 in a deuterated solvent and acquire a spectrum. Then, add the purified AR-AF1 protein and acquire another spectrum. Changes in the chemical shifts or line broadening of the UT-155 peaks indicate binding.

-

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can be used to confirm the binding of small molecules to larger proteins.

-

Mandatory Visualizations

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the characterization of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's mechanism from molecular interaction to therapeutic effect.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer. Its novel mechanism of targeting the AR AF-1 domain and inducing the degradation of both full-length AR and its splice variants provides a compelling strategy to overcome the limitations of current antiandrogen therapies. The preclinical data strongly support its continued development. Future research should focus on comprehensive in vivo efficacy and toxicity studies, as well as the identification of predictive biomarkers to select patients most likely to benefit from this innovative therapeutic approach. The development of compounds with improved affinity and selectivity for the AF-1 domain, building upon the foundation of this compound, holds great promise for the future of prostate cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A new compound targets the AF-1 of androgen receptor and decreases its activity and protein levels in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. UT-155 | Androgen Receptor | TargetMol [targetmol.com]

An In-Depth Technical Guide to (R)-UT-155: A Selective Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that has emerged as a promising therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the signaling pathways involved in its function.

Chemical Structure and Properties

This compound is a non-steroidal small molecule with a distinct chemical architecture that enables its specific interaction with the androgen receptor.

Chemical Structure:

IUPAC Name: (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide[1]

CAS Number: 2031161-54-1

Chemical Formula: C₂₀H₁₅F₄N₃O₂

Molecular Weight: 405.35 g/mol

SMILES: O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)--INVALID-LINK--(O)CN2C=CC3=C2C=C(F)C=C3

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅F₄N₃O₂ | |

| Molecular Weight | 405.35 g/mol | |

| CAS Number | 2031161-54-1 | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. |

Mechanism of Action

This compound functions as a selective androgen receptor degrader (SARD), a class of molecules designed to promote the degradation of the AR protein. Unlike traditional antiandrogens that act as competitive inhibitors of androgen binding to the ligand-binding domain (LBD), this compound targets the N-terminal domain (NTD) of the AR. This interaction induces a conformational change in the AR protein, marking it for degradation via the ubiquitin-proteasome pathway. This mechanism is effective against both wild-type AR and its splice variants, which often lack the LBD and are a common cause of resistance to conventional therapies.

Signaling Pathway

The degradation of the androgen receptor by this compound is a multi-step process involving the cellular machinery responsible for protein quality control.

Caption: this compound binds to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.

Biological Activity

The efficacy of this compound has been demonstrated in various prostate cancer cell lines, including those resistant to conventional antiandrogen therapies.

| Cell Line | Description | IC₅₀ (µM) | Reference |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | ~5.6 | [2] |

| 22Rv1 | Human prostate carcinoma, expresses AR and AR-V7 splice variant | Not explicitly found for this compound | |

| C4-2 | Castration-resistant LNCaP subline | Not explicitly found for this compound |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for AR Degradation

This protocol details the procedure to assess the degradation of the androgen receptor in prostate cancer cells following treatment with this compound.

Caption: A stepwise workflow for assessing AR protein levels via Western blotting after this compound treatment.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates at a density of 5 x 10⁵ cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with 4x Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the N-terminal domain of AR (to detect both full-length and splice variants) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on the viability of prostate cancer cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

In Vivo Xenograft Model

This protocol outlines the establishment of a prostate cancer xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Detailed Protocol:

-

Cell Preparation and Implantation:

-

Harvest prostate cancer cells (e.g., 22Rv1) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of male immunodeficient mice (e.g., NOD/SCID or nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers twice a week.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-50 mg/kg) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and perform further analysis such as Western blotting or immunohistochemistry on the tumor tissue to assess AR levels.

-

Synthesis

The synthesis of this compound involves a multi-step process. A general synthetic scheme is outlined below, based on the synthesis of similar compounds.

Caption: A simplified representation of the synthetic route to this compound.

A detailed, step-by-step synthesis protocol is not publicly available in the provided search results. The synthesis would likely involve the preparation of a chiral epoxide intermediate followed by nucleophilic ring-opening with 5-fluoro-1H-indole and subsequent amide coupling with 4-cyano-3-(trifluoromethyl)aniline.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical models are not extensively reported in the public domain. Such studies would typically involve administering the compound to animals (e.g., mice or rats) via different routes (e.g., intravenous, oral) and measuring its concentration in plasma over time to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This compound is a promising selective androgen receptor degrader with a novel mechanism of action that overcomes the limitations of current antiandrogen therapies. Its ability to degrade both wild-type and splice variant forms of the androgen receptor makes it a strong candidate for the treatment of castration-resistant prostate cancer. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working on this and similar targeted therapies. Further investigation into its pharmacokinetic profile and in vivo efficacy will be crucial for its clinical development.

References

(R)-UT-155: A Novel Strategy for Degrading Androgen Receptor Splice Variants in Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). These truncated, constitutively active AR variants drive tumor progression and are associated with a poor prognosis. (R)-UT-155 has emerged as a promising therapeutic agent that circumvents this resistance by selectively targeting the N-terminal domain (NTD) of the AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants. This guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy in preclinical models, and the experimental methodologies used to characterize its activity.

Introduction to AR Splice Variants in CRPC

Prostate cancer is a leading cause of cancer-related death in men.[1] While androgen deprivation therapy is the cornerstone of treatment, many patients eventually progress to CRPC. A key driver of this progression is the reactivation of AR signaling, often through the expression of AR splice variants that lack the ligand-binding domain (LBD).[2][3][4] The most well-characterized of these is AR-V7, which is constitutively active and promotes tumor growth even in a castrate environment.[1][5] The presence of AR-V7 in circulating tumor cells is a prognostic biomarker for poor outcomes and resistance to LBD-targeting therapies like enzalutamide and abiraterone.[1] This highlights the urgent need for novel therapeutic strategies that can effectively target these resistant AR isoforms.

This compound: A Selective AR Degrader Targeting the N-Terminal Domain

This compound is a potent, selective androgen receptor degrader (SARD) that uniquely targets the activation function-1 (AF-1) region within the N-terminal domain of the AR.[6][7] Unlike current therapies that target the LBD, this mechanism of action allows this compound to effectively degrade both full-length AR and AR splice variants that lack the LBD, such as AR-V7.[6][8][9]

Mechanism of Action

This compound functions as a "molecular glue," inducing the degradation of AR and its splice variants through the ubiquitin-proteasome pathway.[10][11][12][13][14] By binding to the AF-1 domain, this compound promotes a conformational change in the AR protein, marking it for ubiquitination and subsequent degradation by the proteasome.[9][13] This degradation of the entire AR protein pool, including the constitutively active splice variants, effectively shuts down AR-driven transcription and inhibits tumor cell proliferation.

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the potent and selective activity of this compound in various prostate cancer cell lines, including those resistant to conventional therapies.

| Cell Line | AR Status | Treatment | Effect | Reference |

| 22RV1 | AR-FL, AR-V7 | UT-155 (10 µM) | Dose-dependent degradation of both AR-FL and AR-V7. | [6] |

| LNCaP | AR-FL | UT-155 (10 µM) | Inhibition of AR-target gene expression (PSA, FKBP5). | [6] |

| LNCaP-EnzR | Enzalutamide-Resistant AR-FL | UT-155 (10 µM) | Potent inhibition of AR-target gene expression. | [6] |

| AD1 | AR-FL | UT-155 | Decrease in full-length AR expression. | [6] |

| T47D | PR, ER | UT-155 | No reduction in Progesterone Receptor (PR) or Estrogen Receptor (ER) expression, demonstrating selectivity. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for AR and AR-V7 Degradation

Objective: To qualitatively and quantitatively assess the degradation of full-length AR and AR-V7 protein levels following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Prostate cancer cells (e.g., 22RV1) are cultured in appropriate media. For androgen-dependent studies, cells are often maintained in charcoal-stripped serum (CSS) to deplete endogenous androgens before treatment. Cells are then treated with varying concentrations of this compound or vehicle control for specified time points (e.g., 24-48 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the N-terminal domain of AR (which detects both AR-FL and AR-V7) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qPCR) for AR-Target Gene Expression

Objective: To measure the effect of this compound on the transcriptional activity of AR and AR-V7 by quantifying the mRNA levels of AR-regulated genes.

Protocol:

-

Cell Culture and Treatment: Similar to the Western blotting protocol, cells are cultured and treated with this compound or vehicle control.

-

RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the RNA are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for AR-target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound induced AR degradation.

Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapies for CRPC. By targeting the N-terminal domain of the androgen receptor, it effectively induces the degradation of both full-length AR and the clinically relevant AR-V7 splice variant, offering a promising strategy to overcome resistance to current treatments. The preclinical data strongly support its continued development, and ongoing clinical trials will be crucial in determining its therapeutic potential in patients with advanced prostate cancer. Future research should focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in combination with other therapeutic agents to achieve durable responses in this challenging disease setting.

References

- 1. The Role of AR-V7 Splice Variant in Castration Resistant Prostate Cancer and Potential Therapy Options to Promote its Degradation – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting constitutively active androgen receptor splice variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen Receptor: How splicing confers treatment resistance in prostate cancer | eLife [elifesciences.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Template-assisted covalent modification underlies activity of covalent molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]

- 12. pure.tue.nl [pure.tue.nl]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

(R)-UT-155: A Novel Selective Androgen Receptor Degrader Versus Traditional Anti-Androgen Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of prostate cancer therapeutics has been significantly shaped by the development of agents targeting the androgen receptor (AR). Traditional anti-androgen therapies, such as bicalutamide and enzalutamide, have been foundational in the management of androgen-sensitive prostate cancer by competitively inhibiting the AR's ligand-binding domain (LBD). However, the emergence of resistance, often driven by AR mutations or the expression of AR splice variants lacking the LBD, necessitates the development of novel therapeutic strategies. This technical guide provides an in-depth comparison of (R)-UT-155, a first-in-class selective androgen receptor degrader (SARD), with traditional anti-androgen therapies. This compound represents a paradigm shift by targeting the N-terminal domain (NTD) of the AR, leading to its degradation and offering a potential solution to overcome existing resistance mechanisms. This document details the distinct mechanisms of action, comparative preclinical efficacy, and the experimental protocols utilized in the evaluation of these compounds, aimed at providing researchers, scientists, and drug development professionals with a comprehensive understanding of this novel therapeutic modality.

Introduction: The Evolving Challenge of Androgen Receptor Targeting

The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer growth and progression. For decades, the mainstay of hormonal therapy has been the inhibition of AR signaling. Traditional non-steroidal anti-androgens, including the first-generation bicalutamide and the second-generation enzalutamide, function by competitively binding to the LBD of the AR. This action prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting AR nuclear translocation, DNA binding, and the transcription of AR target genes.[1][2]

Despite the initial efficacy of these agents, the development of castration-resistant prostate cancer (CRPC) remains a major clinical challenge. Resistance mechanisms often involve the AR itself, including point mutations in the LBD that can convert antagonists into agonists, and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD. These AR-Vs, such as AR-V7, are not susceptible to traditional LBD-targeting anti-androgens and are associated with poor prognosis. This has spurred the development of novel therapeutic approaches that can effectively target these resistant forms of the AR.

This compound: A Novel Mechanism of Action

This compound is a member of a novel class of compounds known as Selective Androgen Receptor Degraders (SARDs). Unlike traditional anti-androgens, this compound and its parent compound, UT-155, exert their effects by binding to the N-terminal domain (NTD) of the AR, specifically within the activation function-1 (AF-1) region.[3][4] This interaction leads to the degradation of both the full-length AR and AR splice variants through the proteasome pathway.[3][4]

The ability to degrade the entire AR protein, including the NTD which is essential for the transcriptional activity of both full-length AR and AR-Vs, represents a significant advancement. By targeting a different domain than traditional therapies, this compound has the potential to be effective in tumors that have developed resistance to LBD-targeted agents.

Signaling Pathway of this compound vs. Traditional Anti-Androgens

The distinct mechanisms of action of this compound and traditional anti-androgens result in different downstream effects on the AR signaling pathway.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 3. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Efficacy of (R)-UT-155: A Selective Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-UT-155 is a novel small molecule that has demonstrated significant preclinical efficacy as a selective androgen receptor degrader (SARD). Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound and its analogs represent a promising therapeutic strategy by targeting both wild-type and splice variant isoforms of the androgen receptor (AR), which are key drivers of disease progression. This technical guide provides a comprehensive overview of the preclinical data on this compound's efficacy, including detailed experimental protocols and a visualization of its mechanism of action.

Core Efficacy Data

The preclinical efficacy of this compound and its related compounds, UT-155 and UT-69, has been primarily evaluated through their ability to degrade the androgen receptor and inhibit the growth of prostate cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Degradation of Androgen Receptor (AR) in LNCaP Cells

| Compound | Concentration | AR Degradation (%) |

| UT-155 | 100 nM | >50% |

| UT-155 | 1 µM | Complete Degradation |

Data derived from Western blot analysis in LNCaP cells treated for approximately 24 hours.

Table 2: Inhibition of Androgen Receptor (AR) and AR-V7 in 22RV1 Cells

| Compound | Treatment Condition | Effect |

| UT-155 | Dose-response in charcoal-stripped serum | Degradation of both full-length AR and AR-V7 splice variant |

22RV1 cells express both full-length AR and the AR-V7 splice variant, a key driver of resistance to AR-targeted therapies.

Table 3: Comparative Inhibitory Potency

| Compound | Target | Potency |

| UT-69, UT-155, this compound | Wild-type AR and AR Splice Variants | Greater inhibitory potency than approved AR antagonists |

Mechanism of Action: Signaling Pathway

This compound and its analogs exert their effects by binding to the androgen receptor and inducing its degradation via the proteasomal pathway. This compound selectively binds to the amino-terminal transcriptional activation domain (AF-1) of the AR, a region not previously targeted for degradation. Other analogs, such as UT-69 and UT-155, have been shown to bind to both the AF-1 domain and the carboxy-terminal ligand-binding domain (LBD). This dual-binding mechanism contributes to their potent AR-degrading activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its analogs.

Cell Culture and Treatments

-

Cell Lines:

-

LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

22RV1: A human prostate carcinoma cell line expressing both full-length AR and the AR-V7 splice variant. Maintained in RPMI-1640 medium with 10% FBS.

-

-

Androgen Deprivation Conditions: For experiments requiring an androgen-deprived state, cells were cultured in phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped serum (CSS) for 48 hours prior to treatment.

-

Compound Treatment: this compound, UT-155, UT-69, and reference compounds (e.g., enzalutamide) were dissolved in DMSO to create stock solutions. Final concentrations were achieved by diluting the stock solutions in the appropriate cell culture medium. Vehicle controls contained an equivalent concentration of DMSO.

Western Blot Analysis for AR Degradation

This protocol outlines the procedure for assessing the levels of androgen receptor protein following treatment with SARDs.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Real-Time PCR for AR mRNA Levels

To determine if the reduction in AR protein was due to decreased transcription, quantitative real-time PCR (qRT-PCR) was performed.

-

RNA Isolation: Total RNA was isolated from treated and control cells using an RNeasy kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a high-capacity cDNA reverse transcription kit.

-

qRT-PCR: The expression of AR mRNA was quantified by real-time PCR using TaqMan gene expression assays. GAPDH was used as an endogenous control for normalization.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were conducted to assess the recruitment of AR to androgen response elements (AREs) on the DNA.

-

Cross-linking: LNCaP cells were treated with the compounds and then with the synthetic androgen R1881. Protein-DNA complexes were cross-linked with formaldehyde.

-

Immunoprecipitation: The cross-linked chromatin was sheared, and the AR-DNA complexes were immunoprecipitated using an anti-AR antibody.

-

DNA Purification and Analysis: The cross-linked DNA was purified and the amount of the PSA enhancer region containing an ARE was quantified by real-time PCR.

Conclusion

The preclinical data for this compound and its analogs strongly support their potential as a novel therapeutic approach for castration-resistant prostate cancer. Their unique mechanism of action, which involves the degradation of both wild-type and splice variant forms of the androgen receptor, addresses a key mechanism of resistance to current therapies. The in-depth experimental protocols provided herein offer a foundation for further research and development of this promising class of compounds. The continued investigation of SARDs like this compound is warranted to translate these preclinical findings into effective clinical treatments for patients with advanced prostate cancer.

Understanding the Selectivity of (R)-UT-155 for the Androgen Receptor N-Terminal Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the selectivity of (R)-UT-155 for the N-terminal domain (NTD) of the androgen receptor (AR). This compound is a significant research compound, representing a class of selective androgen receptor degraders (SARDs) that offer a novel therapeutic strategy for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR splice variants that lack the conventional ligand-binding domain (LBD). This document outlines the quantitative binding data, detailed experimental protocols for assessing selectivity, and the signaling pathways involved.

Executive Summary

The androgen receptor is a critical driver of prostate cancer progression. While current therapies predominantly target the C-terminal LBD, resistance often emerges through mechanisms such as the expression of AR splice variants (AR-SVs) that lack this domain. These AR-SVs are constitutively active due to the potent transactivation function of the N-terminal domain (NTD). This compound has been identified as a selective binder and degrader of the AR via the NTD, offering a promising approach to inhibit both full-length AR and AR-SVs.[1]

Key findings indicate that while the racemic mixture of UT-155 exhibits binding to both the LBD and the NTD, the (R)-enantiomer is highly selective for the Activation Function-1 (AF-1) region within the NTD and does not bind to the LBD.[1][2] This selectivity is crucial for its mechanism of action and therapeutic potential. This guide will dissect the evidence for this selectivity through quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Data Presentation: Binding Affinity and Potency

The selectivity of a compound is best understood through a quantitative comparison of its binding affinities for its intended target versus off-targets. The following tables summarize the available data for UT-155 and its enantiomers.

| Compound | Target Domain | Binding Affinity (Kᵢ) | Method |

| UT-155 (racemic) | AR Ligand-Binding Domain (LBD) | 267 nM[3][4] | Radioligand Binding Assay |

| This compound | AR Ligand-Binding Domain (LBD) | No binding observed[1][2] | Inferred from Biophysical Assays |

| This compound | AR N-Terminal Domain (AF-1) | Binding Confirmed[1][2] | Fluorescence Quenching & NMR |

Note: A quantitative dissociation constant (Kd) for the interaction between this compound and the intrinsically disordered AR NTD has not been reported in the primary literature, as its disordered nature complicates traditional binding affinity measurements. Binding has been qualitatively confirmed through biophysical methods.

| Compound | Functional Assay | Potency (IC₅₀) | Cell Line |

| UT-155 (racemic) | AR Transactivation Inhibition | ~50-100 nM | HEK-293 |

| Enzalutamide | AR Transactivation Inhibition | ~300-500 nM | HEK-293 |

Note: The functional potency of UT-155 in cell-based assays is approximately 6- to 10-fold higher than that of the LBD-targeting drug, enzalutamide.[1]

Experimental Protocols

The determination of this compound's selectivity relies on a series of key experiments. The following are detailed representative protocols based on the methodologies cited in the primary literature.

Radioligand Competitive Binding Assay for AR-LBD

This assay quantitatively determines the ability of a test compound to displace a known radiolabeled ligand from the AR-LBD.

Objective: To measure the binding affinity (Kᵢ) of compounds for the AR-LBD.

Materials:

-

Purified, recombinant GST-tagged human AR-LBD protein.

-

Radioligand: ³H-mibolerone (a high-affinity synthetic androgen).

-

Test compounds: this compound, UT-155 (racemic), Enzalutamide.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT).

-

Wash Buffer: Ice-cold assay buffer.

-

96-well filter plates (e.g., glass fiber filters pre-treated with polyethylenimine).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer to achieve final desired concentrations.

-

Binding Reaction: In each well of the 96-well plate, combine:

-

Purified GST-AR-LBD protein.

-

1 nM ³H-mibolerone.

-

Varying concentrations of the test compound or vehicle (for total binding control).

-

For non-specific binding control, add a high concentration (e.g., 10 µM) of unlabeled mibolerone.

-

-

Incubation: Incubate the plates at 4°C for 16-18 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash each filter 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Steady-State Fluorescence Spectroscopy for AR-NTD Binding

This biophysical assay detects the direct binding of a ligand to a protein by measuring changes in the protein's intrinsic fluorescence (typically from tryptophan residues).

Objective: To qualitatively confirm the direct binding of this compound to the AR-AF1 domain.

Materials:

-

Purified, recombinant AR-AF1 protein (e.g., GST-tagged, amino acids 141-486).

-

Test compound: this compound.

-

Spectroscopy Buffer: Phosphate-buffered saline (PBS) or similar, filtered.

-

Fluorometer and quartz cuvettes.

Procedure:

-

Instrument Setup: Set the fluorometer to excite at 280 nm (for tryptophan) and scan the emission spectrum from 300 nm to 400 nm.

-

Sample Preparation: Prepare a solution of AR-AF1 protein at a fixed concentration (e.g., 1 µM) in the spectroscopy buffer.

-

Baseline Measurement: Record the fluorescence emission spectrum of the AR-AF1 protein alone. This is the baseline reading.

-

Titration: Add increasing concentrations of this compound to the protein solution. After each addition, allow the sample to incubate for at least 30 minutes at room temperature to reach equilibrium.

-

Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the compound.

-

Data Correction and Analysis:

-

Correct each spectrum for buffer effects and any intrinsic fluorescence of the compound itself.

-

Observe the quenching (decrease) of the tryptophan fluorescence intensity at its emission maximum (~340-350 nm) as the concentration of this compound increases.

-

A dose-dependent quenching of the protein's fluorescence is indicative of a direct binding interaction.

-

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR

WaterLOGSY is a ligand-observed NMR technique that is highly sensitive for detecting weak protein-ligand interactions. It relies on the transfer of magnetization from bulk water to the ligand via the protein.

Objective: To confirm the binding of this compound to the AR-AF1 domain and identify the binding epitope.

Materials:

-

Purified, recombinant GST-tagged AR-AF1 protein.

-

Test compound: this compound.

-

NMR Buffer: Typically a deuterated buffer (e.g., D₂O-based PBS) to minimize the solvent signal.

-

NMR spectrometer equipped for WaterLOGSY experiments.

Procedure:

-

Sample Preparation:

-

Prepare a sample containing the test compound (e.g., 200-500 µM) in the NMR buffer.

-

Prepare a second sample containing the same concentration of the test compound plus the AR-AF1 protein (e.g., 2-5 µM).

-

-

NMR Acquisition:

-

Acquire a 1D ¹H NMR spectrum of the compound alone as a reference.

-

Acquire a WaterLOGSY spectrum for the sample containing both the protein and the compound. The experiment involves selective irradiation of the water signal and observation of the resulting nuclear Overhauser effect (NOE) on the ligand protons.

-

-

Data Analysis:

-

In a WaterLOGSY experiment, signals from non-binding compounds will have the opposite phase (e.g., positive) compared to signals from binding compounds (e.g., negative).

-

Observe the signals corresponding to the aromatic protons of this compound. If these signals appear with a negative phase in the presence of AR-AF1, it confirms a binding interaction.

-

The relative intensity of the negative signals across the molecule can provide information about which parts of the ligand are in closest proximity to the protein surface (the binding epitope).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context and experimental logic is crucial for understanding the significance of this compound's selectivity.

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway, which is dysregulated in prostate cancer.

Mechanism of this compound Selectivity and Action

This diagram illustrates how this compound selectively targets the AR NTD, leading to the degradation of both full-length AR and AR splice variants.

Experimental Workflow for Determining AR NTD Selectivity

This flowchart outlines the logical sequence of experiments used to establish that a compound, such as this compound, is a selective AR NTD binder.

Conclusion

This selective mechanism allows this compound to induce the degradation of both full-length AR and, critically, the LBD-lacking AR splice variants that drive therapeutic resistance. The methodologies and data presented in this guide provide a comprehensive framework for understanding and further investigating this important class of molecules. For drug development professionals, this compound serves as a key exemplar in the rational design of next-generation therapeutics for advanced prostate cancer.

References

- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While first and second-generation antiandrogens like enzalutamide have been pivotal in treatment, the emergence of resistance, often through AR mutations or the expression of constitutively active AR splice variants (AR-Vs) such as AR-V7, presents a significant clinical challenge. To overcome this, a new class of therapeutics known as Selective Androgen Receptor Degraders (SARDs) has been developed. These molecules are designed not just to block AR activity but to promote the degradation of the AR protein entirely. This whitepaper provides a comprehensive review of the literature on a promising SARD, (R)-UT-155, and its related compounds, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize them.

Mechanism of Action: A Dual-Pronged Attack on the Androgen Receptor

Unlike traditional antiandrogens that primarily target the ligand-binding domain (LBD) of the AR, this compound and its analogs were designed with a unique mechanism of action. These SARDs bind to the N-terminal domain (NTD), specifically the activation function-1 (AF-1) region, a domain critical for AR's transcriptional activity and a region that is retained in key splice variants like AR-V7. Some related compounds, such as the racemic UT-155 and UT-69, also exhibit binding to the LBD.

This binding event initiates a cascade leading to the ubiquitination and subsequent degradation of the full-length AR and its splice variants via the proteasome pathway. By eliminating the AR protein, SARDs can overcome resistance mechanisms that arise from LBD mutations or the expression of LBD-truncated splice variants, offering a more durable therapeutic response.

Figure 1: SARD-mediated degradation of AR and AR-V7.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related SARDs based on preclinical studies.

Table 1: In Vitro Activity of SARDs

| Compound | AR-LBD Binding Ki (nM) | AR Antagonism IC50 (nM) | Cell Line |

| This compound | No Binding | 85 | HEK293 |

| UT-155 (racemic) | 267 | 110 | HEK293 |

| UT-69 | 78 | 40 | HEK293 |

| Enzalutamide | 25 | 240 | HEK293 |

Data sourced from Ponnusamy et al., Cancer Research, 2017.

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

| Treatment Group | Dose | Administration | Tumor Growth Inhibition (%) |

| This compound | 10 mg/kg | Oral, daily | ~53% |

| Enzalutamide | 10 mg/kg | Oral, daily | No significant effect |

The 22Rv1 cell line is a model for castration-resistant prostate cancer that expresses both full-length AR and the AR-V7 splice variant, and is resistant to enzalutamide. Data sourced from Ponnusamy et al., Cancer Research, 2017.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and related SARDs.

AR Competitive Binding Assay

This assay determines the affinity of a compound for the androgen receptor ligand-binding domain (LBD).

Figure 2: Workflow for AR Competitive Binding Assay.

Protocol:

-

Protein Preparation: Purified, recombinant human AR-LBD (e.g., GST-tagged) is used.

-